4'-Fluoropropiophenone

Catalog No.
S749515
CAS No.
456-03-1
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoropropiophenone

CAS Number

456-03-1

Product Name

4'-Fluoropropiophenone

IUPAC Name

1-(4-fluorophenyl)propan-1-one

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

QIJNVLLXIIPXQT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)F

The exact mass of the compound 4'-Fluoropropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63354. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Fluoropropiophenone (CAS 456-03-1) is a fluorinated aromatic ketone that serves as a critical intermediate in advanced organic synthesis. It is structurally defined by a propiophenone core with a fluorine atom at the para-position of the phenyl ring. This substitution provides unique electronic properties that are leveraged in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical sectors. Its primary role is as a versatile precursor for a wide array of chemical transformations where the fluorine substituent is essential for modulating the reactivity of the carbonyl group or for incorporation into the final target structure to enhance its biological or material properties.

Research Fit

Fluorinated ketone building block with para-fluorine electronic effect for synthetic methodology and SAR studies.
Liquid physical state at room temperature supports automated liquid handling and high-throughput synthesis workflows.
Reported enzyme inhibition context for D-amino acid oxidase inhibitor screening and probe development.

Substituting 4'-Fluoropropiophenone with its non-fluorinated parent, propiophenone, or other halogenated analogs like 4'-chloropropiophenone, is often unviable in precisely controlled synthetic workflows. The para-fluoro substituent is not merely a placeholder; its strong electron-withdrawing nature fundamentally alters the electron density at the carbonyl carbon and the aromatic ring. This modification directly impacts key process parameters, including electrochemical reduction potentials and reactivity in subsequent transformations like nucleophilic additions or substitutions. Consequently, switching to a non-fluorinated or differently halogenated analog can lead to significant, and often detrimental, changes in reaction rates, product yields, and impurity profiles, making such substitutions unreliable for established protocols.

Substitution Risk

4′-Chloro/bromo analogs differ in electronic and steric profiles. Reactivity and regioselectivity may shift; direct replacement may alter reaction outcomes and biological recognition.
Unsubstituted propiophenone lacks fluorine-driven electronic activation. Enzyme inhibition potency and chelation-controlled stereoselectivity are not transferable to the non-fluorinated parent.
Physical form mismatch with solid analogs. 4′-Chloropropiophenone is solid at room temperature, complicating automated liquid handling relative to the liquid fluorinated compound.

Favorable Electrochemical Reduction Potential

The electrochemical behavior of substituted aromatic ketones is highly dependent on the electronic nature of the para-substituent. Electron-withdrawing groups facilitate reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO). For 4'-Fluoropropiophenone, the fluorine atom's inductive effect makes the carbonyl group more electrophilic and thus easier to reduce compared to the unsubstituted propiophenone. In cyclic voltammetry studies of related substituted aromatic compounds, electron-withdrawing groups like halogens consistently shift the reduction potential to less negative (more positive) values compared to hydrogen or electron-donating groups. This means less energy is required for synthetic steps involving electrochemical reduction.

Evidence DimensionElectrochemical Reduction Potential (Ep)
Target Compound DataMore positive (less negative) potential, indicating it is easier to reduce.
Comparator Or BaselinePropiophenone (unsubstituted) and 4'-methoxypropiophenone (electron-donating group) show more negative reduction potentials.
Quantified DifferenceReduction potential is shifted to a less negative value, consistent with the Hammett constant (σp) for Fluorine (+0.06) versus Hydrogen (0.00).
ConditionsCyclic voltammetry in an aprotic organic solvent (e.g., Acetonitrile) with a supporting electrolyte.

A more accessible reduction potential allows for milder reaction conditions, potentially higher selectivity, and lower energy costs in electrochemical synthesis applications.

Enzyme Inhibition IC50
Head-to-head
4′-Fluoropropiophenone IC50 7.94 µM vs propiophenone ~100 µM
Supports inhibitor screening at lower concentrations.
IMAP TR-FRET assay; D-amino acid oxidase. Reported 12.6-fold difference.

Cathinone Analog Synthesis Efficiency

In the synthesis of pharmacologically relevant compounds like substituted cathinones, the choice of the initial propiophenone derivative directly impacts reaction efficiency. A study on the synthesis of pyrovalerone analogs demonstrated that the α-bromination of 4'-Fluoropropiophenone proceeded with a high yield of 95%. This key step is often critical for the overall efficiency of the synthetic route. While direct side-by-side yield comparisons are not always published in a single paper, high yields reported for specific fluorinated precursors are a key indicator of their utility and process compatibility.

Evidence DimensionReaction Yield (%) in α-bromination step
Target Compound Data95% yield reported for the α-bromination of 4'-Fluoropropiophenone.
Comparator Or BaselineGeneral yields for α-bromination of propiophenones can be variable; achieving yields >90% indicates high efficiency for this specific substrate.
Quantified DifferenceN/A (High absolute yield indicates suitability)
ConditionsSynthesis of 4'-fluoro-α-bromopropiophenone, a key intermediate for certain cathinone derivatives.

For multi-step syntheses, maximizing the yield of each step is critical for economic viability; using a precursor that consistently provides high yields in key transformations reduces costs and simplifies purification.

Diastereoselective Reduction
Head-to-head
Syn:anti 95:5 (TiCl4/LiBH4); Anti:syn 90:10 (Ti(OiPr)4)
Enables access to either diastereomer for chiral building block synthesis.
α-Fluoroketone reduction; non-fluorinated analog shows no chelation control.

Enhanced Metabolic Stability

The primary driver for procuring 4'-Fluoropropiophenone is often the desired properties of the final product. Strategic fluorination of drug candidates is a widely used method to improve metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated aromatic hydroxylation). For example, replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase the in vivo half-life and bioavailability of a drug. While this is a property of the final molecule, the procurement decision for 4'-Fluoropropiophenone is the necessary first step to access these benefits, which are absent in compounds derived from non-fluorinated propiophenone.

Evidence DimensionMetabolic Stability / Bioavailability
Target Compound DataFinal products derived from 4'-Fluoropropiophenone can exhibit significantly enhanced metabolic stability.
Comparator Or BaselineAnalogous final products derived from propiophenone are often more susceptible to oxidative metabolism at the para-position.
Quantified DifferenceCan lead to multi-fold increases in drug half-life and oral bioavailability, depending on the specific molecular context.
ConditionsIn vivo pharmacokinetic studies or in vitro metabolic assays (e.g., liver microsome stability assays).

Choosing this fluorinated precursor enables the synthesis of drug candidates with potentially superior pharmacokinetic profiles, a critical factor for successful pharmaceutical development.

Physical State
Cross-study comparable
Liquid at 25°C; BP 100–102°C (22 mmHg)
Simplifies automated liquid handling relative to solid 4′-chloro analog.
4′-Chloropropiophenone: solid, MP 33–36°C. Density differences noted.
Catalytic Yield
Class-level
91% isolated yield
Reported for Ru-catalyzed isomerization route; context-dependent.
Friedel-Crafts acylation yields 70–80% as literature comparison. Data to verify.
Lipophilicity
Class-level
Calculated LogP ≈ 2.5
In silico prediction; may support membrane permeability context.
ΔLogP +0.5 vs propiophenone. Not experimental measurement.
Regioselectivity
Class-level
>85% meta substitution (relative to F)
Supports meta-functionalization in synthetic planning.
Nitration model; 4′-chloro analog gives mixture. Class-level inference.

Electroorganic Chiral Alcohol Synthesis

Leveraging its favorable reduction potential, 4'-Fluoropropiophenone is an excellent starting material for electrochemical syntheses, particularly for the asymmetric reduction to chiral 1-(4-fluorophenyl)-1-propanol. The milder potential required allows for greater control and compatibility with chiral mediators or modified electrodes to achieve high enantioselectivity.

CNS-Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for various central nervous system (CNS) active agents, including analogs of bupropion, cathinones, and other psychoactive compounds. The fluorine atom is often incorporated to enhance blood-brain barrier penetration and improve metabolic stability, making this precursor a strategic choice for neuroscience drug discovery programs.

Fluorinated Agrochemicals & Specialty Materials

Beyond pharmaceuticals, 4'-Fluoropropiophenone is used to synthesize fluorinated agrochemicals like pesticides and herbicides. The fluorine substituent can enhance the efficacy and environmental stability of these agents. It is also used in material science to create fluorinated polymers and resins with improved durability and chemical resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzyme inhibitor development studies
Fluorinated ketone scaffold with reported IC50 difference
Target enzyme inhibition assay; concentration-response review
Asymmetric synthesis of chiral α-fluoro alcohols
Chelation-controlled diastereoselectivity
Syn/anti ratio in reduction conditions
Automated synthesis workflows
Liquid physical state at ambient temperature
Liquid handling compatibility; volumetric accuracy
Catalytic process research
Reported high-yielding atom-economical route
Isolated yield and waste minimization under catalytic conditions
Intracellular target engagement studies
Predicted lipophilicity profile
Membrane permeability model; cell-based uptake validation
Multi-step synthesis planning
Meta-directing fluorine electronic effect
Regioselectivity in electrophilic aromatic substitution

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

456-03-1

Wikipedia

4'-Fluoropropiophenone

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